molecular formula C19H22N2O3 B5510456 N'-(4-butoxybenzylidene)-4-methoxybenzohydrazide CAS No. 303084-83-5

N'-(4-butoxybenzylidene)-4-methoxybenzohydrazide

Cat. No.: B5510456
CAS No.: 303084-83-5
M. Wt: 326.4 g/mol
InChI Key: FVGDRRQLQVOKEU-XSFVSMFZSA-N
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Description

N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a butoxy group attached to a benzylidene moiety and a methoxy group attached to a benzohydrazide structure

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-4-13-24-18-9-5-15(6-10-18)14-20-21-19(22)16-7-11-17(23-2)12-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,21,22)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGDRRQLQVOKEU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303084-83-5
Record name N'-(4-BUTOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis systems can improve the efficiency of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzylidene or benzohydrazide derivatives.

Scientific Research Applications

N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of novel materials with specific properties, such as liquid crystals and organic semiconductors.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide: This compound is similar to other hydrazones with different substituents on the benzylidene and benzohydrazide moieties.

    N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide: Compounds with variations in the alkoxy or methoxy groups, such as ethoxy or propoxy derivatives, are also similar.

Uniqueness

N’-(4-butoxybenzylidene)-4-methoxybenzohydrazide is unique due to its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.

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